7-Bromospiro[chromane-2,1'-cyclobutan]-4-one
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Overview
Description
7-Bromospiro[chromane-2,1'-cyclobutan]-4-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound is a spirocyclic lactone that contains a bromine atom attached to the cyclobutane ring.
Mechanism of Action
The exact mechanism of action of 7-Bromospiro[chromane-2,1'-cyclobutan]-4-one is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, it has been shown to downregulate the expression of various pro-inflammatory cytokines, suggesting that it may have potential anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Bromospiro[chromane-2,1'-cyclobutan]-4-one in lab experiments is its potent anticancer activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for large-scale studies.
Future Directions
There are several future directions for the study of 7-Bromospiro[chromane-2,1'-cyclobutan]-4-one. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Additionally, studies could be conducted to determine the optimal dosage and administration route for this compound in the treatment of cancer. Finally, future studies could focus on developing new derivatives of this compound with improved pharmacological properties.
Conclusion:
This compound is a spirocyclic lactone that has gained significant interest in the scientific community due to its potential applications in various fields. Its potent anticancer activity and potential anti-inflammatory properties make it an attractive candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and identify its specific molecular targets.
Synthesis Methods
The synthesis of 7-Bromospiro[chromane-2,1'-cyclobutan]-4-one is a complex process that involves several steps. The most common method for synthesizing this compound is through a cyclization reaction between a spiroepoxide and a ketone in the presence of a Lewis acid catalyst. The reaction proceeds via the opening of the spiroepoxide ring and subsequent cyclization to form the spirocyclic lactone.
Scientific Research Applications
7-Bromospiro[chromane-2,1'-cyclobutan]-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
7-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFYAQKQNVMCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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